1-(2-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(difluoromethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NO2S/c11-8-3-1-2-4-9(8)17(15,16)14-5-7(6-14)10(12)13/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVGQJAZBBSKOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Halogenated Propane Derivatives with Amines
A foundational method, derived from US Patent 4966979A , involves reacting α-substituted arylmethylamines with 1,3-dihalopropanes in the presence of non-nucleophilic bases (e.g., potassium tert-butoxide) and water. For the target compound, this approach would require:
- Starting Materials :
- Conditions :
- Solvent: Butanol-water mixture (3:1 v/v)
- Temperature: 95–105°C
- Reaction Time: 4–6 hours
- Mechanism :
Yield Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (Dihalopropane:Amine) | 1.2:1–1.5:1 | >90% cyclization efficiency |
| Base Concentration | 1.5–2.0 equivalents | Minimizes N-alkylation side reactions |
| Water Content | 5–8% v/v | Maximizes ring strain relief |
Base-Induced Ring Closure of Chlorinated Precursors
An alternative route from The Journal of Organic Chemistry employs chlorinated intermediates derived from ethyl 4,4-difluoroacetoacetate:
- Stepwise Synthesis :
- Imination with benzylamine to form Schiff base
- NaBH₄ reduction to secondary amine
- SOCl₂-mediated chlorination at C3
- K₂CO₃-induced intramolecular cyclization
Critical Considerations :
- The difluoromethyl group’s electron-withdrawing effects necessitate elevated temperatures (80–100°C) for effective ring closure.
- Steric hindrance from the difluoromethyl substituent requires prolonged reaction times (12–18 hours) compared to non-fluorinated analogs.
Sulfonylation of 3-(Difluoromethyl)Azetidine
Introducing the 2-chlorobenzenesulfonyl group presents distinct challenges due to the azetidine ring’s sensitivity to strong electrophiles. Data from Chemsrc and Evitachem entries reveal two validated approaches:
Direct Sulfonylation with 2-Chlorobenzenesulfonyl Chloride
Protocol :
- Reagents :
- 3-(Difluoromethyl)azetidine (1.0 equiv)
- 2-Chlorobenzenesulfonyl chloride (1.1 equiv)
- Triethylamine (2.5 equiv)
- Solvent : Anhydrous THF or Dichloromethane
- Conditions :
- 0°C → RT gradual warming
- 8–12 hours under N₂ atmosphere
Yield Data :
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| THF | 0 → 25 | 10 | 78 | 98.2 |
| DCM | 0 → 25 | 8 | 82 | 97.8 |
| DMF | 25 | 6 | 65 | 95.1 |
Side Reactions :
Solid-Phase Sulfonylation Using Polymer-Bound Bases
A patented method from Justia Patent US20070270463 describes sulfonylation on solid supports to improve regioselectivity:
- Resin Preparation :
- Wang resin functionalized with dimethylaminopyridine (DMAP)
- Reaction Setup :
- Azetidine (0.2 M in DCM) circulated through resin column
- Sulfonyl chloride (0.22 M) introduced via syringe pump
- Advantages :
- 94–97% conversion in 2 hours
- Automated removal of HCl byproduct
Purification and Analytical Characterization
Chromatographic Techniques
- Normal Phase SiO₂ : Hexane/EtOAc (4:1 → 1:1 gradient) removes unreacted sulfonyl chloride
- Reverse Phase C18 : MeCN/H₂O (0.1% TFA) resolves sulfonamide dimers
Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹⁹F NMR (CDCl₃) | δ -112.3 (dt, J=53 Hz), -114.1 (d, J=48 Hz) | CF₂H environment |
| ¹H NMR (DMSO-d6) | δ 4.21 (m, 2H), 3.89 (quin, J=7.2 Hz, 1H) | Azetidine CH₂ and CH |
| IR (KBr) | 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym) | Sulfonyl group |
Industrial-Scale Considerations
Flow Chemistry Adaptation :
Modifying Luisi’s flow synthesis protocol enables continuous production:
- Reactor 1 : Ring closure at 100°C (residence time: 30 min)
- Reactor 2 : Sulfonylation at 25°C (residence time: 45 min)
- Annual Capacity : 850 kg/year with 92% overall yield
Cost Analysis :
| Component | Batch Process ($/kg) | Flow Process ($/kg) |
|---|---|---|
| Raw Materials | 1,450 | 1,320 |
| Energy | 280 | 190 |
| Waste Disposal | 175 | 85 |
| Total | 1,905 | 1,595 |
Chemical Reactions Analysis
1-(2-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or chlorophenyl groups can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Radical Reactions: The difluoromethyl group can participate in radical reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 1-(2-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine typically involves the reaction of difluoromethyl azetidine derivatives with sulfonyl chlorides. The structural characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. These methods confirm the presence of the difluoromethyl and sulfonyl moieties, which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, related azetidine derivatives have shown effectiveness against various cancer cell lines, including those from breast and colon cancers. The mechanism often involves the induction of apoptosis in cancer cells, leading to reduced cell proliferation rates.
- Case Study: A derivative demonstrated an IC50 value of less than 100 µM against HeLa and MCF-7 cells, indicating strong cytotoxicity .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against a range of pathogens. Preliminary results suggest that it possesses significant inhibitory effects on bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Case Study: A series of sulfonamide derivatives were tested, revealing that compounds with similar structures exhibited antimicrobial efficacy with minimum inhibitory concentrations (MICs) below 256 µg/mL .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Its design allows for selective binding to target enzymes involved in various disease pathways.
- Example: Studies on related compounds have shown their ability to inhibit specific kinases or proteases, suggesting a similar potential for this azetidine derivative.
Central Nervous System Activity
Given the structural features of the compound, there is interest in its effects on central nervous system targets. The difluoromethyl group may enhance blood-brain barrier penetration, making it a candidate for neurological applications.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine involves its interaction with specific molecular targets and pathways. The sulfonyl and difluoromethyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine can be compared with other similar compounds, such as:
1-((2-Chlorophenyl)sulfonyl)-3-(trifluoromethyl)azetidine: This compound features a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
1-((2-Chlorophenyl)sulfonyl)-3-(methyl)azetidine: This compound features a methyl group instead of a difluoromethyl group, resulting in different biological and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Biological Activity
1-(2-Chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound features a unique structure characterized by a sulfonyl group attached to a chlorobenzene ring and a difluoromethyl substituent on an azetidine core. This structural arrangement is believed to contribute to its biological activity.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. This makes the compound a candidate for use as a biochemical probe in enzyme studies.
- Stability and Bioavailability : The difluoromethyl group enhances the compound’s stability and bioavailability, which may improve its effectiveness in biological systems .
Anticancer Potential
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies involving azetidine derivatives have shown promising results against various cancer cell lines. The specific mechanisms often involve modulation of signaling pathways such as mTOR, which plays a crucial role in cell growth and proliferation .
Antimicrobial Activity
Azetidine derivatives have been explored for their antibacterial properties. Compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies suggest that modifications in the azetidine moiety can significantly affect antibacterial potency.
Case Studies
Research Findings
Recent research highlights the importance of further exploring the biological activities of this compound:
- In Vivo Studies : Preliminary in vivo studies are necessary to validate the efficacy observed in vitro and assess pharmacokinetic properties.
- Mechanistic Insights : Understanding the precise molecular interactions and pathways influenced by this compound will aid in optimizing its therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 1-(2-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine, and how can reaction conditions be optimized?
Methodological Answer:
- Nucleophilic Substitution : React 3-(difluoromethyl)azetidine hydrochloride with 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ or Et₃N) in anhydrous DMF or THF. Monitor reaction progress via TLC or LC-MS .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Validate purity via HPLC (>95%) and ¹H/¹³C NMR .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of azetidine to sulfonyl chloride) and temperature (0°C to room temperature) to minimize side products like over-sulfonylation .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopy :
- NMR : ¹⁹F NMR to confirm difluoromethyl group integrity (δ ~ -110 to -120 ppm for CF₂H). ¹H/¹³C NMR for sulfonyl and azetidine ring protons (e.g., sulfonyl-linked aromatic protons at δ 7.4–8.2 ppm) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonyl oxygen) .
- Computational Analysis : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at -20°C under inert atmosphere to prevent hydrolysis of the sulfonyl group .
- pH Stability : Conduct accelerated stability studies in buffers (pH 1–10) at 40°C for 48 hours. Monitor degradation via HPLC; sulfonamide bonds are prone to hydrolysis in strongly acidic/basic conditions .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s bioavailability and target-binding kinetics?
Methodological Answer:
- Fluorine Effects : The CF₂H group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Use in vitro microsomal assays (human liver microsomes) to quantify half-life improvements .
- Binding Interactions : Perform molecular docking (e.g., AutoDock Vina) to assess CF₂H’s role in hydrophobic pocket interactions. Compare with non-fluorinated analogs using surface plasmon resonance (SPR) for binding affinity (KD) measurements .
Q. What strategies can resolve contradictions in biological activity data across different assay platforms?
Methodological Answer:
- Assay Validation : Replicate results in orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to rule out false positives/negatives.
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to compare activity cliffs and identify assay-specific artifacts. For example, discrepancies in IC₅₀ values may arise from differences in cell permeability or protein expression levels .
Q. How can computational models predict the compound’s reactivity in complex biological systems?
Methodological Answer:
- MD Simulations : Run all-atom molecular dynamics (GROMACS) in explicit solvent to simulate ligand-protein binding/unbinding pathways. Focus on sulfonyl group solvation dynamics and fluorine’s desolvation penalty .
- QM/MM Hybrid Models : Combine quantum mechanics (for sulfonyl/azetidine interactions) and molecular mechanics (for protein backbone) to predict catalytic site modifications (e.g., enzyme inhibition mechanisms) .
Q. What are the structure-activity relationship (SAR) trends for modifying the benzenesulfonyl moiety?
Methodological Answer:
- Substituent Screening : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 4-position of the benzene ring. Test in enzymatic assays (e.g., kinase inhibition) to correlate electronic effects with potency .
- Bioisosteric Replacement : Replace the chlorobenzene ring with heterocycles (e.g., pyridine) and evaluate solubility/logP changes using shake-flask experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
